molecular formula C24H30N2O6S B4187788 ETHYL 1-{2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE

ETHYL 1-{2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE

Cat. No.: B4187788
M. Wt: 474.6 g/mol
InChI Key: CRIRHCWUOPWVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-({4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzylamino group, a sulfonyl group, and a piperidine ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-[(benzylamino)sulfonyl]-2-methylphenol, which is then reacted with ethyl 4-piperidinecarboxylate under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Ethyl 1-({4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 1-{2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 1-{2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE include other benzylamino and sulfonyl derivatives, as well as piperidine-based compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 1-[2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6S/c1-3-31-24(28)20-11-13-26(14-12-20)23(27)17-32-22-10-9-21(15-18(22)2)33(29,30)25-16-19-7-5-4-6-8-19/h4-10,15,20,25H,3,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIRHCWUOPWVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 1-{2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE
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ETHYL 1-{2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE
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ETHYL 1-{2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE
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ETHYL 1-{2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE
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ETHYL 1-{2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE
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ETHYL 1-{2-[4-(BENZYLSULFAMOYL)-2-METHYLPHENOXY]ACETYL}PIPERIDINE-4-CARBOXYLATE

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